Cas no 2096989-53-4 ((R)-1-benzyl-5-methylpiperidin-3-one)
(R)-1-benzyl-5-methylpiperidin-3-one Chemical and Physical Properties
Names and Identifiers
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- (R)-1-benzyl-5-methylpiperidin-3-one
- 3-Piperidinone, 5-methyl-1-(phenylmethyl)-, (5R)-
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- Inchi: 1S/C13H17NO/c1-11-7-13(15)10-14(8-11)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m1/s1
- InChI Key: LQHLLGBMPQNQLJ-LLVKDONJSA-N
- SMILES: N1(CC2=CC=CC=C2)C[C@H](C)CC(=O)C1
(R)-1-benzyl-5-methylpiperidin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1091868-100mg |
(R)-1-benzyl-5-methylpiperidin-3-one |
2096989-53-4 | 95% | 100mg |
¥5687 | 2023-04-08 |
(R)-1-benzyl-5-methylpiperidin-3-one Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on (R)-1-benzyl-5-methylpiperidin-3-one
Research Brief on (R)-1-benzyl-5-methylpiperidin-3-one (CAS: 2096989-53-4) in Chemical Biology and Drug Discovery
The compound (R)-1-benzyl-5-methylpiperidin-3-one (CAS: 2096989-53-4) has recently emerged as a key intermediate in the synthesis of biologically active molecules, particularly in the development of central nervous system (CNS) therapeutics. Recent studies highlight its structural significance as a chiral building block for piperidine-based pharmacophores, which are prevalent in neuroactive compounds. The stereospecificity of this molecule, conferred by the (R)-configuration at the 1-position, has been shown to critically influence binding affinity to several neurological targets.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2096989-53-4 in the asymmetric synthesis of σ1 receptor modulators. Researchers employed this chiral ketone as a precursor to achieve >99% enantiomeric excess in the final compounds, with the (R)-configuration proving essential for receptor subtype selectivity. The team utilized a novel reductive amination protocol that maintained the stereochemical integrity while introducing diverse benzylamine derivatives, yielding compounds with sub-nanomolar affinity for σ1 receptors.
In parallel research, this compound has been investigated as a scaffold for multi-target directed ligands (MTDLs) for Alzheimer's disease. A 2024 paper in ACS Chemical Neuroscience reported the development of hybrid molecules incorporating the (R)-1-benzyl-5-methylpiperidin-3-one core linked to donepezil-like fragments. These hybrids exhibited dual inhibition of acetylcholinesterase (AChE, IC50 = 12.3 nM) and moderate Aβ42 anti-aggregation activity (38% inhibition at 10 μM), suggesting potential for disease-modifying effects.
Significant progress has also been made in the synthetic methodology for this compound. A recent Organic Process Research & Development publication detailed a continuous-flow hydrogenation process that improved the yield of 2096989-53-4 to 92% with reduced catalyst loading (0.5 mol% Pd/C). This advancement addresses previous challenges in scaling up the stereoselective synthesis, making the compound more accessible for medicinal chemistry programs.
From a pharmacological perspective, the methyl group at the 5-position of the piperidinone ring has been found to confer optimal metabolic stability. Comparative studies with unmethylated analogs showed a 3-fold increase in microsomal half-life (t1/2 = 42 min vs. 14 min in human liver microsomes), while maintaining favorable blood-brain barrier permeability (PAMPA-BBB Pe = 12.7 × 10^-6 cm/s). These properties make derivatives of this scaffold particularly attractive for CNS drug development.
Emerging safety data from preclinical studies indicate that the (R)-1-benzyl-5-methylpiperidin-3-one core structure shows minimal off-target activity in comprehensive receptor panels (≤30% inhibition at 10 μM against 168 targets). However, researchers note that N-benzyl substitution patterns require careful optimization to avoid potential hERG channel interactions, as evidenced by patch-clamp studies showing moderate hERG inhibition (IC50 = 3.2 μM) in certain analogs.
The compound's versatility is further demonstrated by its application in positron emission tomography (PET) tracer development. A carbon-11 labeled derivative ([11C]-(R)-1-benzyl-5-methylpiperidin-3-one) has shown promising results in imaging studies of σ1 receptor density in primate brains, with high specific binding (SUV = 2.8 in cortex) and rapid washout kinetics (t1/2 = 28 min). This positions the scaffold as valuable for both therapeutic and diagnostic applications in neurology.
Looking forward, several pharmaceutical companies have included 2096989-53-4 derivatives in their preclinical pipelines, with one candidate (designated as BPM-315) currently undergoing IND-enabling studies for neuropathic pain. The unique three-dimensional structure of this chiral piperidinone continues to inspire novel drug design strategies that leverage its conformational constraints for target selectivity.
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